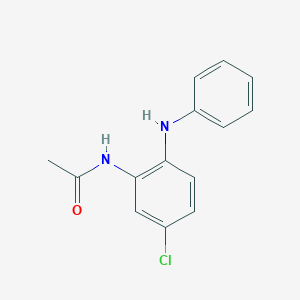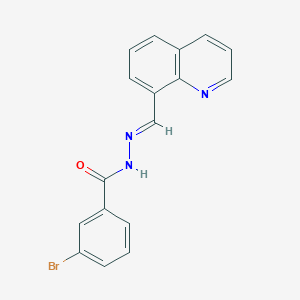
N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions between appropriate hydrazides and aldehydes, leading to Schiff bases with diverse functionalities and structural features. For instance, compounds with similar structures have been synthesized by reacting salicylaldehyde derivatives with benzohydrazide or its derivatives under reflux in ethanol, yielding Schiff bases characterized by their distinct molecular structures and configurations (Zhu & Qiu, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide is often elucidated using X-ray crystallography. These analyses reveal that such molecules typically adopt an E configuration around the C=N double bond, with structures stabilized by intermolecular hydrogen bonding and π-π interactions, contributing to their crystalline arrangements (Hou, 2009).
Chemical Reactions and Properties
The chemical reactivity of hydrazone derivatives, including N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide, involves interactions with various reagents to form complexes or undergo transformations. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, affecting their stability and reactivity. For example, the formation of complexes with metals can be achieved through coordination with the nitrogen atom of the hydrazone group, which can enhance the compound's catalytic or sensor properties (Hussain et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. The crystal structures, determined by X-ray diffraction, provide insights into the compounds' stability, packing, and potential intermolecular interactions, which are critical for materials science applications (Xue et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups. Hydrazone compounds exhibit a range of chemical behaviors depending on their substituents, affecting their potential uses in catalysis, sensing, and as intermediates in organic synthesis. The presence of bromo, ethoxy, and sulfonohydrazide groups in N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide would likely confer unique reactivity patterns that could be exploited in specialized chemical reactions or as functional materials (Karrouchi et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-2-22-15-8-3-12(16)9-11(15)10-18-19-23(20,21)14-6-4-13(17)5-7-14/h3-10,19H,2H2,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTLLQPTGZFZAQ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-chlorobenzenesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(4-methoxy-3-nitrobenzyl)oxime](/img/structure/B5529292.png)


![N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5529330.png)

![2-{[(2-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5529349.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)
![8-[3-(benzyloxy)propyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5529363.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5529370.png)